molecular formula C10H21N3 B7868257 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl

1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl

Cat. No.: B7868257
M. Wt: 183.29 g/mol
InChI Key: NNTJOHSYFADPRS-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl is a compound of significant interest in the field of medicinal chemistry. It features a piperazine ring substituted with a pyrrolidinylmethyl group and a methyl group, forming a structure that is often explored for its potential biological activities. The compound is typically used in research settings to investigate its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl generally involves the reaction of 1-methylpiperazine with a pyrrolidine derivative under controlled conditions. The process may include steps such as:

    N-Alkylation: Reacting 1-methylpiperazine with a suitable pyrrolidine derivative in the presence of a base.

    Hydrochloride Formation: Treating the resulting product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures is essential to maintain the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrrolidine rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered ring, often used as a precursor in organic synthesis.

    Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.

    N-Methylpiperazine: Similar to piperazine but with a methyl group, used in various chemical reactions.

Uniqueness: 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl is unique due to its combined structural features of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTJOHSYFADPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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